

# Spectroscopic Characterization of 3-tert-Butyloxy-1-propanol: A Technical Guide

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## Compound of Interest

Compound Name: 3-tert-Butyloxy-1-propanol

CAS No.: 80783-53-5

Cat. No.: B1599283

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CAS: 80783-53-5 (Primary); 89698-46-4 (Alternate) Formula: C<sub>7</sub>H<sub>16</sub>O<sub>2</sub> | MW: 132.20 g/mol [1]

## Executive Summary & Molecular Architecture

**3-tert-Butyloxy-1-propanol** is a mono-protected 1,3-diol.[1] In drug development, it serves as a critical "orthogonal linker." [1] Its utility lies in the disparity between its two oxygen termini: one is a robust, acid-labile tert-butyl ether, and the other is a free primary alcohol ready for functionalization (e.g., mesylation, oxidation, or coupling).

This guide addresses the "blind spots" often encountered during the synthesis and verification of this compound. Specifically, it distinguishes the target molecule from its common impurities—the n-butyl isomer (CAS 10215-33-5) and the bis-protected side product—using high-resolution spectroscopic data.

## Structural Logic

The molecule consists of a flexible three-carbon tether (propyl) capped by a bulky lipophilic head group (t-butyl).[1] This structure dictates its spectroscopic signature:

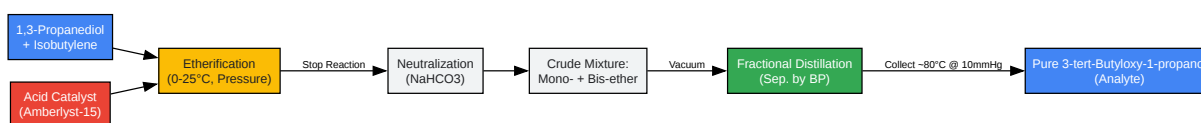
- Symmetry Breaking: Unlike 1,3-propanediol, the t-butyl group breaks symmetry, creating distinct chemical environments for the terminal methylenes.
- Steric Bulk: The t-butyl group simplifies the  $^1\text{H}$  NMR spectrum with a massive singlet (9H) that serves as an internal integration standard.[1]

## Experimental Synthesis & Purification Workflow

Context for Spectral Data: The spectra described below are best understood in the context of the impurities generated during synthesis.[1] The primary route involves the acid-catalyzed addition of isobutylene to 1,3-propanediol.

### Workflow Diagram

The following diagram outlines the critical path from raw materials to the purified analyte required for spectroscopic validation.



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Caption: Synthesis pathway highlighting the critical distillation step to remove the bis-tert-butyl impurity before spectral analysis.

## Nuclear Magnetic Resonance (NMR) Analysis

Expert Insight: The definitive proof of structure is the integration ratio between the t-butyl group and the methylene chain.[1] A pure sample must show a 9:2:2:2 ratio.[1] Any deviation in the 9H singlet suggests contamination with the bis-protected ether or residual t-butanol.[1]

### $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Causality / Structural Logic
1.18 - 1.22	Singlet (s)	9H	C(CH <sub>3</sub> ) <sub>3</sub>	Methyl protons on the t-butyl group.[1] Highly shielded and chemically equivalent due to free rotation.[1]
1.75 - 1.85	Quintet (quin)	2H	C-CH <sub>2</sub> -C	The central methylene.[1] Splits into a quintet ( ) due to coupling with 4 neighboring protons (2 on left, 2 on right). [1]
2.40 - 2.80	Broad Singlet	1H	-OH	Hydroxyl proton. [1] Shift varies with concentration and temperature (H-bonding).[1] Disappears on D <sub>2</sub> O shake.
3.45 - 3.52	Triplet (t)	2H	tBu-O-CH <sub>2</sub> -	Ether-adjacent methylene.[1] Slightly more shielded than the alcohol-adjacent methylene due to the steric bulk of

the t-butyl group.  
[1]

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3.70 - 3.78

Triplet (t)

2H

HO-CH<sub>2</sub>-

Alcohol-adjacent  
methylene.[1]  
Deshielded by  
the  
electronegative  
oxygen of the  
free hydroxyl  
group.[1]

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Self-Validation Protocol:

- Check the Quintet: Ensure the peak at ~1.8 ppm is a clean quintet ( Hz). A multiplet here often indicates the presence of the n-butyl isomer impurity.[1]
- D<sub>2</sub>O Exchange: Add one drop of D<sub>2</sub>O to the NMR tube.[1] The broad singlet at ~2.5 ppm must disappear.[1] If it remains, the signal is an impurity, not the OH.[1]

## <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

The carbon spectrum confirms the asymmetry of the molecule.[1]

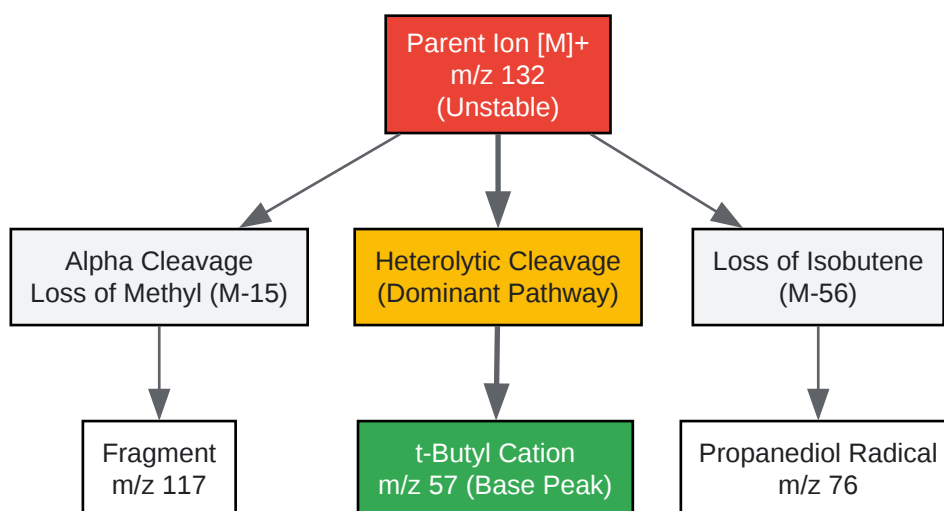
Shift ( $\delta$ , ppm)	Carbon Type	Assignment	Notes
27.6	CH <sub>3</sub>	C(CH <sub>3</sub> ) <sub>3</sub>	Intense peak (3 equivalent carbons). [1]
32.5	CH <sub>2</sub>	C-CH <sub>2</sub> -C	Central methylene.[1]
59.5	CH <sub>2</sub>	tBu-O-CH <sub>2</sub> -	Ether carbon.[1]
62.8	CH <sub>2</sub>	HO-CH <sub>2</sub> -	Alcohol carbon (typically downfield of ether carbon).[1]
73.2	Cq	C(CH <sub>3</sub> ) <sub>3</sub>	Quaternary carbon.[1] Characteristic weak intensity; disappears in DEPT-135.[1]

## Mass Spectrometry (MS)

Ionization Mode: ESI (Positive) or EI (70 eV).[1] Molecular Ion: 132 m/z (Often weak or absent in EI).[1]

## Fragmentation Pathway

In Electron Impact (EI) ionization, the molecule rarely survives intact.[1] The dominant pathway is the ejection of the stable tert-butyl cation or the loss of isobutene via a McLafferty-like rearrangement.[1]



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Caption: Fragmentation logic showing the dominance of the t-butyl cation (m/z 57) in the mass spectrum.

Key Diagnostic Peaks:

- m/z 57:  $[\text{C}(\text{CH}_3)_3]^+$ . Base peak (100% abundance).[1][2]
- m/z 59:  $[\text{HO}-\text{CH}_2-\text{CH}_2-\text{O}]^+$  or similar oxonium species.[1]
- m/z 117:  $[\text{M} - \text{CH}_3]^+$ . Loss of a methyl group from the t-butyl moiety.[1]
- m/z 133:  $[\text{M} + \text{H}]^+$ . Observed in ESI-MS (Soft ionization).[1]

## Infrared Spectroscopy (FT-IR)

Sampling: Neat liquid (ATR).[1]

The IR spectrum is a quick "fingerprint" check for the presence of the alcohol and the ether linkage.[1]

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Diagnostic Value
3350 - 3450	O-H Stretch	Alcohol	Broad, strong band.[1] Confirms the "1-propanol" terminus is free.[1]
2850 - 2980	C-H Stretch	Alkyl (sp <sup>3</sup> )	Strong absorptions.[1] The t-butyl group contributes significantly to the doublet at ~2970 cm <sup>-1</sup> . [1]
1365 & 1390	C-H Bend	gem-Dimethyl	The "t-butyl split." [1] A characteristic doublet of peaks indicating the C(CH <sub>3</sub> ) <sub>3</sub> group. [1]
1050 - 1100	C-O Stretch	Ether/Alcohol	Strong bands. [1] Overlap of primary alcohol C-O and ether C-O stretches. [1]

## References

- PubChem. (n.d.). [1][3] Compound Summary: 3-(1,1-Dimethylethoxy)-1-propanol (CID 5056739). [1][3] National Library of Medicine. [1][3] Retrieved February 3, 2026, from [Link]
- National Institute of Standards and Technology (NIST). (2023). [1] Mass Spectral Library: Glycol Ethers Fragmentation Data. [1] NIST Standard Reference Data. [1][4] Retrieved February 3, 2026, from [Link]

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## Sources

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